

Physical and chemical properties of 5-(Z-heptadec-8-enyl) resorcinol

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Compound of Interest

Compound Name: 5-(Z-heptadec-8-enyl) resorcinol

Cat. No.: B15140633

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An In-depth Technical Guide to 5-(Z-heptadec-8-enyl)resorcinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Z-heptadec-8-enyl)resorcinol, also known as Ardisiacrispin B, is a naturally occurring alkylresorcinol found in plants of the Ardisia genus, such as Ardisia maculosa and Ardisia kivuensis. This lipophilic phenolic compound has garnered significant interest in the scientific community for its potent cytotoxic activities against various cancer cell lines. Its mechanism of action involves the induction of multiple programmed cell death pathways, including apoptosis and ferroptosis, making it a promising candidate for further investigation in oncology and drug development. This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological activities of 5-(Z)-heptadec-8-enyl)resorcinol.

Physical and Chemical Properties

5-(Z)-heptadec-8-enyl)resorcinol is a white solid at room temperature.^[1] Due to its long alkyl chain, it exhibits low solubility in water but is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO). While a specific melting point for this unsaturated compound is not readily available, the saturated analogue, 5-heptadecylresorcinol, has a melting point of 91-93 °C, suggesting a similar range for the unsaturated counterpart.^[2] As a resorcinol derivative, it

is considered an extremely weak basic (essentially neutral) compound based on its predicted pKa.[3]

Table 1: Physical and Chemical Properties of 5-(Z-heptadec-8-enyl)resorcinol

Property	Value	Source
Molecular Formula	C ₂₃ H ₃₈ O ₂	[4]
Molecular Weight	346.55 g/mol	[5]
Appearance	White solid/powder	
Melting Point	Data not available for the specific compound. The saturated analog (5-heptadecylresorcinol) melts at 91-93 °C.	
Solubility	Low in water; Soluble in ethanol and DMSO.	
pKa	Predicted to be extremely weakly basic (essentially neutral).	
CAS Number	52483-19-9	

Spectral Data

The structural elucidation of 5-(Z)-heptadec-8-enyl)resorcinol has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Spectral Data of 5-(Z-heptadec-8-enyl)resorcinol

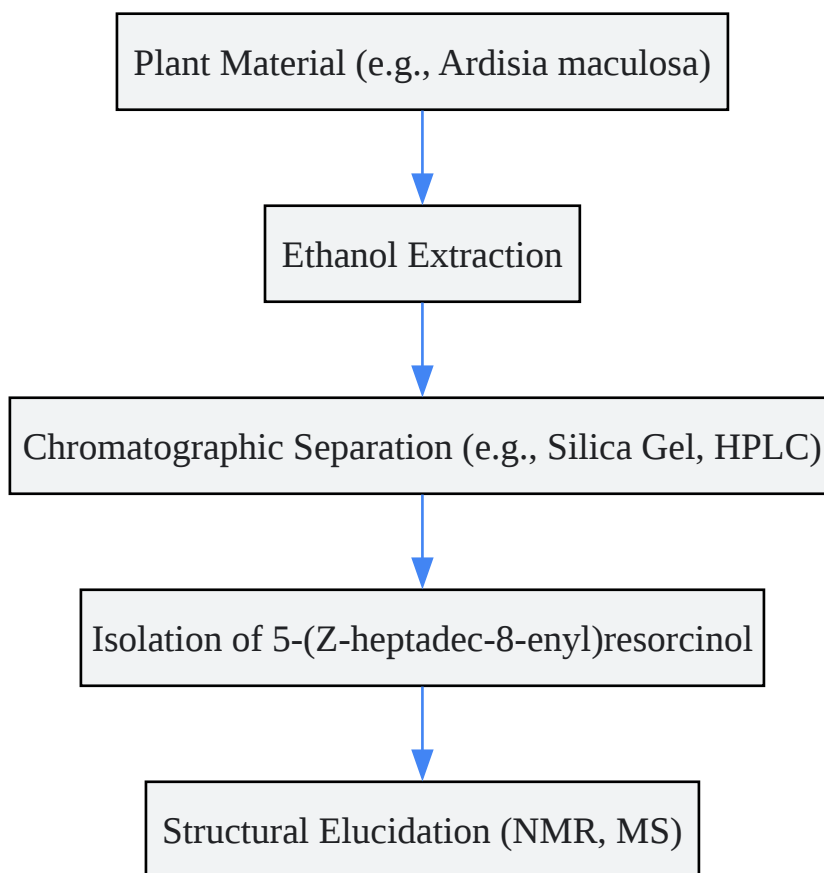
Technique	Data
¹ H NMR	Specific chemical shift data is not fully reported in the literature. However, for the related compound 5-heptadecylbenzene-1,3-diol, characteristic signals are observed for the aromatic protons of the resorcinol ring and the aliphatic protons of the alkyl chain.
¹³ C NMR	Similar to ¹ H NMR, complete spectral data for the target compound is not readily available. For 5-heptadecylbenzene-1,3-diol, distinct resonances are seen for the aromatic carbons and the carbons of the heptadecyl chain.
Mass Spectrometry (MS)	The mass spectrum of the related 5-heptadecylbenzene-1,3-diol shows a molecular ion peak (M+) at m/z 348, with characteristic fragmentation patterns including the loss of alkyl chain fragments. A prominent peak is often observed at m/z 124, corresponding to the orcinol fragment.

Experimental Protocols

Isolation from Natural Sources

5-(Z)-heptadec-8-enyl)resorcinol can be isolated from the ethanol extract of plants such as *Ardisia maculosa*. The general procedure involves chromatographic separation techniques.

Experimental Workflow for Isolation



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Isolation Workflow from Plant Material

A detailed protocol would involve:

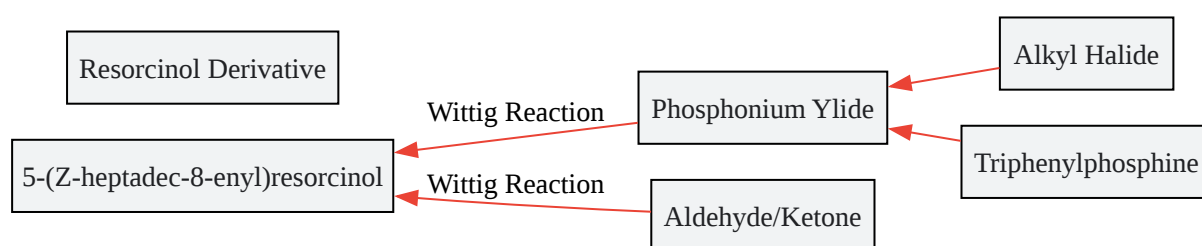
- **Extraction:** The dried and powdered plant material is extracted with ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate fractions based on polarity.
- **Purification:** Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are combined and further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure 5-(Z)-heptadec-8-enylresorcinol.

- **Structure Confirmation:** The structure of the isolated compound is confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Chemical Synthesis

A common method for the synthesis of 5-alkylresorcinols is the Wittig reaction, which allows for the formation of the alkene bond in the side chain.

Retrosynthetic Analysis for Wittig Synthesis



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Retrosynthesis via the Wittig Reaction

A general synthetic protocol involves:

- **Ylide Preparation:** A suitable alkyl halide is reacted with triphenylphosphine to form a phosphonium salt. This salt is then treated with a strong base (e.g., *n*-butyllithium) to generate the corresponding phosphonium ylide.
- **Wittig Reaction:** The ylide is reacted with a resorcinol derivative containing a carbonyl group at the appropriate position. The reaction typically proceeds to form the desired alkene.
- **Purification:** The final product is purified using standard chromatographic techniques.

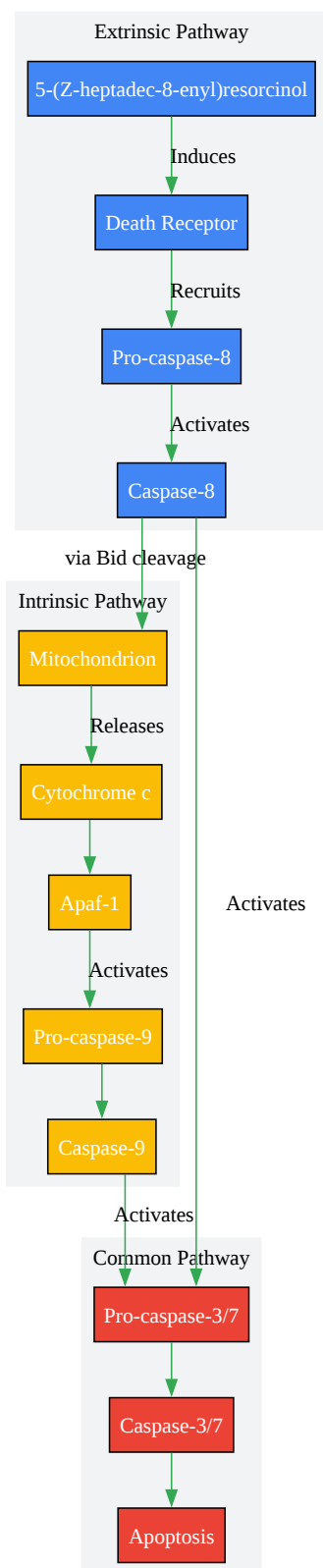
Biological Activity and Signaling Pathways

5-(Z)-heptadec-8-enylresorcinol exhibits significant cytotoxic effects against cancer cells by inducing apoptosis and ferroptosis.

Apoptosis Induction

The compound triggers programmed cell death through both the intrinsic and extrinsic apoptotic pathways. This involves the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase-3/7. This cascade of events leads to the characteristic morphological and biochemical changes of apoptosis. The generation of reactive oxygen species (ROS) is also implicated in its apoptotic mechanism.

Apoptosis Signaling Pathway



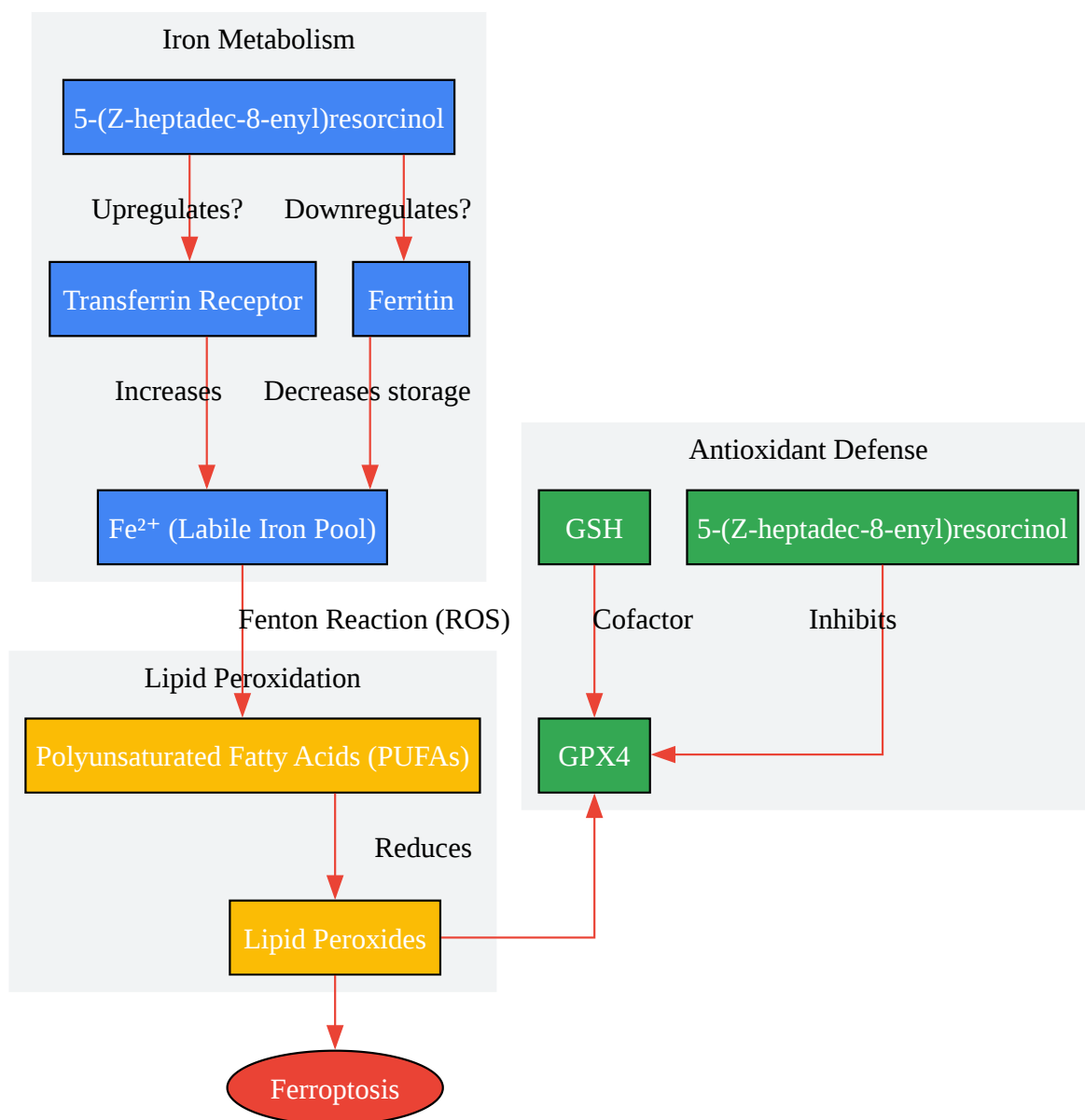
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Apoptosis induction by 5-(Z-heptadec-8-enyl)resorcinol

Ferroptosis Induction

In addition to apoptosis, 5-(Z)-heptadec-8-enylresorcinol induces ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. The exact mechanism by which this compound induces ferroptosis is still under investigation but is thought to involve the modulation of key regulators of iron metabolism and antioxidant systems. A likely target is the glutathione peroxidase 4 (GPX4) enzyme, a key inhibitor of ferroptosis. Inhibition of GPX4 leads to an accumulation of lipid hydroperoxides, ultimately resulting in cell death. The compound may also affect cellular iron homeostasis by influencing the expression or activity of proteins like ferritin (iron storage) and the transferrin receptor (iron uptake).

Ferroptosis Signaling Pathway



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Ferroptosis induction by 5-(Z-heptadec-8-enyl)resorcinol

Conclusion

5-(Z)-heptadec-8-enyl)resorcinol is a promising natural product with significant anticancer potential. Its ability to induce both apoptosis and ferroptosis suggests a multi-pronged attack on cancer cells, which could be advantageous in overcoming drug resistance. Further research is warranted to fully elucidate its molecular targets and to explore its therapeutic efficacy in preclinical and clinical settings. The detailed information provided in this guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of cancer drug discovery.

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